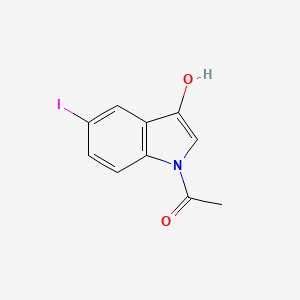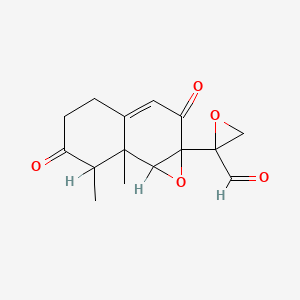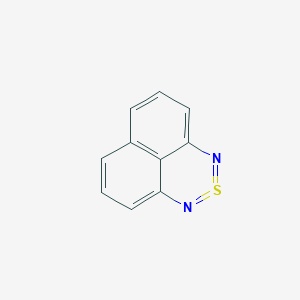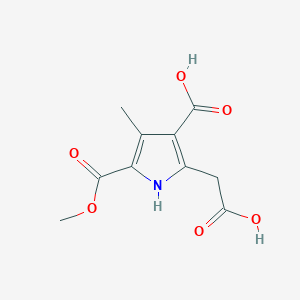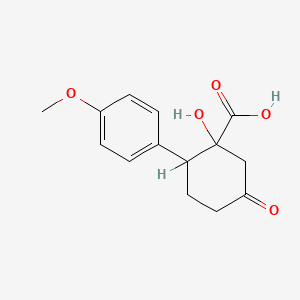
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically include refluxing in a solvent such as dimethylformamide (DMF) and the use of a strong acid or base to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often employ similar reaction conditions but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also participate in acid-base reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Shares structural similarities but differs in its chemical properties and applications.
Properties
CAS No. |
23673-45-2 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-19-11-5-2-9(3-6-11)12-7-4-10(15)8-14(12,18)13(16)17/h2-3,5-6,12,18H,4,7-8H2,1H3,(H,16,17) |
InChI Key |
OHGKIELKQXELNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)CC2(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




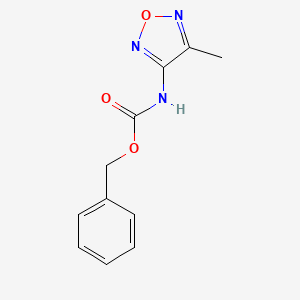
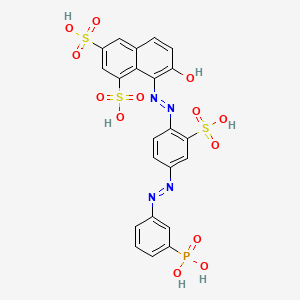

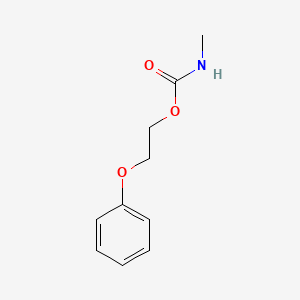
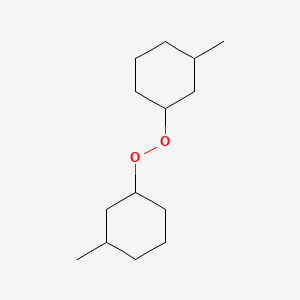
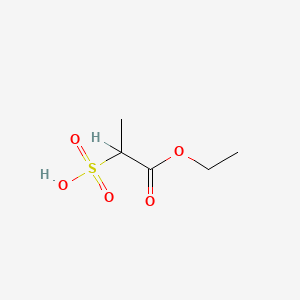
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
